molecular formula C12H16N2 B8813657 1-Butyl-2-methylbenzimidazole CAS No. 4887-85-8

1-Butyl-2-methylbenzimidazole

Cat. No. B8813657
CAS RN: 4887-85-8
M. Wt: 188.27 g/mol
InChI Key: QFCMOFRLADNCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04880894

Procedure details

A mixture of 2-methylbenzimidazole (1.32 g, 0.01 mol), 1-bromobutane (1.21 g, 0.01 mol), 50% aqueous sodium hydroxide (5 ml), toluene (20 ml) and 0.5 mmol of compound 1 was stirred at 80°-85° C. for 3 hours. After that time, the resulting mixture was allowed to cool to room temperature and the organic layer was separated, extracted with concentrated hydrochloric acid (3×20 ml). The acidic solution was neutralized with 20% sodium hydroxide, extracted with toluene (3×15 ml), dried over magnesium sulphate and evaporated to give a residue which was distilled at reduced pressure (0.4-0.5 mm 162°-6° C.) to give 1-n-butyl-2-methylbenzimidazole. Yield: 65%.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.Br[CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:12]([N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[CH3:1])[CH2:13][CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
CC=1NC2=C(N1)C=CC=C2
Name
Quantity
1.21 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
compound 1
Quantity
0.5 mmol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 80°-85° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with concentrated hydrochloric acid (3×20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (3×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure (0.4-0.5 mm 162°-6° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)N1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.